molecular formula C10H12O2 B3142464 Methyl 3-ethylbenzoate CAS No. 50604-00-7

Methyl 3-ethylbenzoate

Cat. No.: B3142464
CAS No.: 50604-00-7
M. Wt: 164.2 g/mol
InChI Key: YMVGYYSDIIIVKV-UHFFFAOYSA-N
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Description

Methyl 3-ethylbenzoate is an organic compound with the molecular formula C10H12O2 . It has a molecular weight of 164.201 Da . It is also known as m-Toluate or Ethyl m-Toluate.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a methyl ester and an ethyl group . The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical and Chemical Properties Analysis

This compound is a compound with a density of 1.0±0.1 g/cm3, a boiling point of 239.2±19.0 °C at 760 mmHg, and a flash point of 103.7±7.9 °C . It has a molar refractivity of 47.6±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 160.1±3.0 cm3 .

Scientific Research Applications

Environmental Impact and Degradation

Research has shown that parabens, including compounds like methyl 3-ethylbenzoate, are widely used as preservatives in cosmetics, pharmaceuticals, and food products. Their ubiquitous presence in consumer products leads to their eventual release into aquatic environments, where they are considered emerging contaminants. Studies have documented their occurrence, fate, and behavior in various aquatic settings. It's notable that despite wastewater treatments that effectively remove parabens, these compounds persist at low levels in wastewater treatment plant effluents. Their degradation process, interaction with free chlorine leading to chlorinated by-products, and biodegradation in natural waters have been a focal point of environmental research (Haman, Dauchy, Rosin, & Munoz, 2015).

Chemical Synthesis and Catalysis

This compound has been used in various chemical syntheses and catalytic processes. For instance, it has been involved in the synthesis of polyhydroquinoline derivatives using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst. This process is noted for its clean, simple execution, and the ability to deliver desired products in high yield and short reaction times (Khaligh, 2014).

Biological Implications and Health Effects

A significant area of research has been the biological effects of parabens, including their role in adipocyte differentiation and potential contribution to the obesity epidemic. Studies have indicated that parabens promote adipogenesis in murine 3T3-L1 cells and human adipose-derived multipotent stromal cells. The adipogenic potency of parabens has been found to increase with the length of the linear alkyl chain, highlighting the subtle differences in biological activity between structurally similar compounds (Hu, Chen, Whitener, Boder, Jones, Porollo, Chen, & Zhao, 2013).

Analytical Method Development

This compound's presence and quantification in biological and environmental samples have driven the development of novel analytical methods. For instance, sensitive methods have been developed for measuring parabens in human milk using on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry systems. This has implications for assessing human exposure to these compounds, especially in vulnerable populations like breastfed infants (Ye, Bishop, Needham, & Calafat, 2008).

Safety and Hazards

Methyl 3-ethylbenzoate is a combustible liquid . It is advised to avoid the formation of dust and aerosols, and to keep the product and its container away from heat and sources of ignition . In case of ingestion or contact with skin or eyes, medical attention should be sought .

Properties

IUPAC Name

methyl 3-ethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-8-5-4-6-9(7-8)10(11)12-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVGYYSDIIIVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl 3-iodobenzoate (13 g) and vinyl tributyltin (20 g) were dissolved in toluene (100 ml) and tetrakis(triphenylphosphine)palladium (0) (500 mg) added. The solution was heated at reflux with stirring under N2 for 1 day. Potassium fluoride (3 g) in water (50 ml) was added and the reaction mixture was allowed to stir under N2 for 15 minutes. The product was taken up in ethyl acetate and washed with water and then brine (×2). The organic extract was dried (MgSO4) and evaporated in vacuo.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
500 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Concentrated H2SO4 (1.0 mL) was added to a solution of 3-ethylbenzoic acid (500 mg, 3.33 mmol) in MeOH (10 mL). The mixture was heated at reflux for 18 h then cooled to room temperature. The mixture was diluted with water (50 mL) and extracted with Et2O (3×100 mL). The combined organic phase was dried (Na2SO4), filtered and concentrated in vacuo. Purification of the crude residue by chromatography on silica gel (hexanes→20% EtOAc/hexanes, gradient) afforded 500 mg (91%) of methyl 3-ethylbenzoate.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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